molecular formula C25H21NO4 B2884996 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-6-yl)acetic acid CAS No. 2138021-20-0

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-6-yl)acetic acid

Cat. No.: B2884996
CAS No.: 2138021-20-0
M. Wt: 399.446
InChI Key: LFSVYAWAZRKHSR-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1H-indole core, a partially saturated bicyclic structure (benzene fused with pyrrolidine), substituted at position 6 with an acetic acid group. The indole nitrogen is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis due to its stability under basic conditions and ease of removal via piperidine . The molecule serves as a versatile intermediate in medicinal chemistry, particularly for constructing heterocyclic scaffolds or peptide conjugates.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindol-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-24(28)14-16-9-10-17-11-12-26(23(17)13-16)25(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,13,22H,11-12,14-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSVYAWAZRKHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138021-20-0
Record name 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-6-yl)acetic acid
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Biochemical Analysis

Biochemical Properties

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-6-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating the formation of peptide bonds. The compound’s fluorenylmethoxycarbonyl (Fmoc) group is particularly important in protecting amino groups during peptide synthesis, preventing unwanted side reactions . This interaction is typically reversible, allowing for the selective deprotection of the amino group when necessary.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. For instance, the compound can affect the activity of kinases and phosphatases, enzymes that play pivotal roles in signal transduction . Additionally, it can alter the expression of genes involved in cellular metabolism, thereby impacting overall cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group binds to the active sites of enzymes, either inhibiting or activating them depending on the context . This binding can lead to changes in enzyme conformation and activity, ultimately influencing downstream biochemical pathways. The compound also affects gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that its effects on cellular function can persist, although the degree of impact may diminish as the compound degrades. This stability is crucial for its use in prolonged biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular apoptosis and necrosis. These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is metabolized through several pathways. It undergoes enzymatic hydrolysis to remove the Fmoc group, followed by further breakdown into smaller metabolites . These metabolites can then enter various biochemical cycles, contributing to the compound’s overall impact on cellular metabolism.

Biological Activity

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-6-yl)acetic acid, also known by its CAS number 205528-33-2, is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. Its molecular formula is C21H21N2O4C_{21}H_{21}N_{2}O_{4}, and it has a molecular weight of 383.39 g/mol. The structure can be represented as follows:

Structure C21H21N2O4\text{Structure }\text{C}_{21}\text{H}_{21}\text{N}_{2}\text{O}_{4}

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The Fmoc group enhances the stability of the compound during biochemical reactions. The indole moiety is known for its role in modulating various biological pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with various receptors, potentially influencing signal transduction pathways.

Antiviral Activity

Recent studies have investigated the antiviral properties of related compounds featuring similar structural motifs. For instance, derivatives with Fmoc groups have shown promising results in inhibiting viral entry mechanisms. In a study using VSV-S assays, compounds demonstrated low cytotoxicity while effectively reducing viral infection rates.

CompoundIC50 (μM)CC50 (μM)Selectivity Index
Compound A10>100>10
Compound B5>100>20

Anticancer Properties

Another area of research has focused on the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and cell cycle arrest.

Case Studies

  • Study on Antiviral Properties : A recent publication evaluated the antiviral activity of a series of compounds structurally related to this compound. Results indicated significant inhibition of viral replication with minimal cytotoxic effects on host cells .
  • Anticancer Activity Assessment : In another study, the compound was tested against several human cancer cell lines. It exhibited significant cytotoxicity at micromolar concentrations, leading to further investigations into its mechanism involving apoptosis and cell cycle modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fmoc Protection and Heterocyclic Cores

The following compounds share key structural motifs with the target molecule, including the Fmoc group and carboxylic acid functionality, but differ in core heterocycles and substitution patterns.

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-6-yl)acetic Acid (Target) 2,3-Dihydroindole - Fmoc at N1
- Acetic acid at C6
C₂₅H₂₁NO₄ 407.44 Not Provided Reference compound
(S)-2-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid Tetrahydroisoquinoline - Fmoc at N2
- Acetic acid at C3
C₂₈H₂₅NO₄ 451.50 41532270062-99-2 Fused benzene-piperidine core vs. dihydroindole; substitution at C3 vs. C6
2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)acetic acid Benzene - Fmoc-protected aminomethyl at C4
- Acetic acid at benzylic position
C₂₄H₂₁NO₄ 403.43 Not Provided Aromatic phenyl core instead of dihydroindole; linear linker
2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(3-fluorophenyl)azetidin-3-yl)acetic acid Azetidine (4-membered ring) - Fmoc at N1
- 3-Fluorophenyl and acetic acid at C3
C₂₆H₂₂FNO₄ 431.47 EN300-27687500 Smaller azetidine core; bulky 3-fluorophenyl substituent
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid Indole - Fmoc at α-amino group
- Propanoic acid and 6-chloroindole at C3
C₂₆H₂₁ClN₂O₄ 477.91 908847-42-7 Fully aromatic indole core; propanoic acid chain vs. acetic acid

Key Comparative Analysis

Core Structure and Ring Saturation
  • The dihydroindole core in the target compound provides partial saturation, reducing aromaticity compared to fully aromatic indole derivatives (e.g., ). This enhances conformational flexibility and may influence binding interactions in biological systems.
Functional Group Placement
  • Substitution at C6 in the target compound vs. C3 in tetrahydroisoquinoline derivatives () alters spatial orientation and electronic effects.
  • Propanoic acid in indole derivatives () extends the carbon chain compared to acetic acid, impacting solubility and steric bulk.

Q & A

How can reaction conditions be optimized to improve the yield of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-6-yl)acetic acid during synthesis?

Answer:
Optimization involves adjusting catalysts, solvents, and reaction times. Recent studies highlight the use of dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, which enhance solubility of intermediates and reduce side reactions. Catalysts like 4-dimethylaminopyridine (DMAP) improve coupling efficiency during Fmoc group incorporation . Stepwise temperature control (e.g., 0–25°C for carbodiimide-mediated couplings) minimizes decomposition. Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity. For scale-up, automated peptide synthesizers can standardize conditions and reduce human error .

What advanced analytical techniques are recommended to confirm the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies regioselectivity of the Fmoc group and indole-acetic acid linkage. Key signals include aromatic protons (δ 7.2–7.8 ppm for fluorenyl) and methylene groups in the dihydroindole moiety (δ 3.0–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., expected [M+H]+ at m/z ~409.18 for C25H22N2O4) and detects impurities <0.1% .
  • HPLC with UV/Vis Detection: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and resolve by-products from incomplete deprotection .

What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation: Use fume hoods to prevent inhalation of dust/particulates (H335). Avoid generating aerosols during weighing .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
  • Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the Fmoc group .

How should researchers resolve contradictions in by-product formation during coupling reactions involving this compound?

Answer:
Contradictions often arise from competing reaction pathways. For example:

  • Observed By-Products: If N-terminal truncation occurs, use LC-MS to identify incomplete Fmoc deprotection or racemization. Adjust piperidine concentration (20–30% in DMF) and deprotection time (2–10 minutes) .
  • Unexpected Stereochemistry: Chiral HPLC or circular dichroism (CD) can detect epimerization. Optimize coupling agents (e.g., HOBt/DIC instead of EDCl) to reduce steric hindrance .
  • Statistical Analysis: Design a factorial experiment (e.g., varying solvent polarity, temperature) to isolate critical factors. Multivariate tools like Design-Expert® software quantify interactions between variables .

What mechanistic insights explain the role of this compound in solid-phase peptide synthesis (SPPS)?

Answer:
The Fmoc group acts as a temporary α-amino protector, enabling iterative coupling. Key steps:

  • Deprotection: Piperidine (20–30% in DMF) cleaves the Fmoc group via β-elimination, forming a dibenzofulvene intermediate detected at 301 nm .
  • Coupling: Carbodiimides (e.g., DIC) activate the acetic acid carboxylate, forming an active ester for nucleophilic attack by the peptide’s N-terminus.
  • Side Reactions: Premature Fmoc cleavage can occur under acidic conditions (pH <4). Monitor pH during resin swelling and use orthogonal protecting groups (e.g., Trt for side chains) .

How can researchers design experiments to evaluate this compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) in real-time. Use concentrations from 1 nM–10 µM to determine KD .
  • Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes (ΔH) during ligand binding. Requires high-purity compound (>98%) to avoid nonspecific signals .
  • Molecular Dynamics (MD) Simulations: Model interactions between the indole-acetic acid moiety and hydrophobic pockets of targets (e.g., COX-2). Validate with mutagenesis studies .
  • In Vitro Assays: Test inhibitory effects on enzyme activity (e.g., IC50 via fluorogenic substrates) or receptor activation (cAMP/GTPγS assays) .

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